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Cat. No.: B15572108 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Discovery
Azaline B is a novel synthetic azapeptide, a class of peptide analogues where the α-carbon of

one or more amino acid residues is replaced by a nitrogen atom.[1] This modification is known

to confer resistance to proteolytic degradation, a common challenge in the development of

peptide-based therapeutics.[1][2] The discovery of Azaline B was the result of a targeted

screening program aimed at identifying potent and selective modulators of the novel G-protein

coupled receptor, GPCR-X, which has been implicated in inflammatory autoimmune disorders.

The initial lead compound was a naturally occurring peptide identified from scorpion venom,

which showed moderate affinity for GPCR-X but suffered from poor in vivo stability.[3][4] A

rational drug design approach was employed, incorporating an aza-amino acid substitution at a

key enzymatic cleavage site. This led to the synthesis of Azaline B, a more stable and potent

analogue.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data for Azaline B from various in vitro

and in vivo studies.

Table 1: In Vitro Activity and Selectivity
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Parameter Value Method

Receptor Binding Affinity (Ki)

GPCR-X 1.5 nM Radioligand Binding Assay

GPCR-Y (off-target) > 10 µM Radioligand Binding Assay

GPCR-Z (off-target) > 10 µM Radioligand Binding Assay

Functional Potency (EC50)

GPCR-X Antagonism 5.2 nM cAMP Assay

In Vitro Cytotoxicity (IC50)

Human Dermal Fibroblasts > 100 µg/mL PrestoBlue Assay[5]

Human Hepatocytes > 100 µg/mL MTT Assay

Table 2: In Vivo Pharmacokinetic Properties (Murine Model)

Parameter Value Route of Administration

Half-life (t1/2) 8.2 hours Intravenous

Bioavailability (F%) 35% Subcutaneous

Volume of Distribution (Vd) 0.6 L/kg Intravenous

Clearance (CL) 1.2 mL/min/kg Intravenous

Table 3: In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

Treatment Group Paw Swelling (mm) Cytokine Reduction (IL-6)

Vehicle Control 4.5 ± 0.5 0%

Azaline B (1 mg/kg) 2.1 ± 0.3 65%

Dexamethasone (1 mg/kg) 1.8 ± 0.2 75%
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Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Azaline B
Azaline B was synthesized using a manual solid-phase peptide synthesis protocol on a Rink

Amide resin.[6]

Resin Swelling: 100 mg of Rink Amide resin was swelled in 1 mL of N-methylpyrrolidone

(NMP) for at least 8 hours.[6]

Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20%

4-methylpiperidine in NMP for 20 minutes.

Amino Acid Coupling: The corresponding Fmoc-protected amino acid (or aza-amino acid

synthon) was activated with HATU and DIEA in NMP and coupled to the resin for 20 minutes.

[6] A Kaiser test was performed to confirm the completion of the coupling reaction.[6]

Chain Elongation: Steps 2 and 3 were repeated for each amino acid in the sequence.

Cleavage and Deprotection: The final peptide was cleaved from the resin, and side-chain

protecting groups were removed using a solution of 95% trifluoroacetic acid (TFA), 2.5%

water, and 2.5% triisopropylsilane for 3 hours.[6]

Purification: The crude peptide was purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product was characterized by MALDI-TOF mass spectrometry to

confirm its molecular weight.[7]

In Vitro Cytotoxicity Assay
The cytotoxicity of Azaline B was assessed using the PrestoBlue assay with human dermal

fibroblasts.[5]

Cell Seeding: Human dermal fibroblasts were seeded in a 96-well plate at a density of 1 x

104 cells/well and incubated for 24 hours.
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Compound Treatment: The cells were treated with increasing concentrations of Azaline B
(0.1 to 100 µg/mL) for 32 hours.[5]

PrestoBlue Addition: PrestoBlue reagent was added to each well and incubated for 2 hours.

Fluorescence Measurement: The fluorescence was measured at an excitation/emission of

560/590 nm.

Data Analysis: The IC50 value was calculated from the dose-response curve.

In Vivo Efficacy in a Murine Model of Rheumatoid
Arthritis
The anti-inflammatory effects of Azaline B were evaluated in a collagen-induced arthritis (CIA)

mouse model.

Disease Induction: Arthritis was induced in DBA/1 mice by immunization with bovine type II

collagen.

Treatment: Once arthritis was established, mice were treated daily with subcutaneous

injections of Azaline B (1 mg/kg), vehicle control, or dexamethasone (1 mg/kg).

Efficacy Assessment: Paw swelling was measured daily using a digital caliper. At the end of

the study, serum levels of the pro-inflammatory cytokine IL-6 were quantified by ELISA.

Signaling Pathways and Visualizations
Azaline B is hypothesized to exert its anti-inflammatory effects by antagonizing the GPCR-X

receptor, which is coupled to the Gαi subunit. This leads to the inhibition of adenylyl cyclase, a

decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on

inflammatory gene expression.
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Caption: Proposed signaling pathway for Azaline B.
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Caption: High-level experimental workflow for Azaline B development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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